N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide
Description
Structural Characterization & Molecular Architecture
IUPAC Nomenclature & Systematic Identification
The systematic name N-(3,4-dichlorophenyl)-3-(hydroxyamino)-3-iminopropionamide derives from the propanamide parent structure (propionamide), substituted at the nitrogen atom by a 3,4-dichlorophenyl group and at the β-carbon (position 3) by hydroxyamino (-NHOH) and imino (=NH) groups. The numbering begins at the carbonyl carbon, with the chain extending to the β-carbon, which bears the two nitrogenous substituents. This nomenclature aligns with IUPAC rules prioritizing functional group seniority (amide > imino > hydroxyamino) and positional numbering for maximal substituent locants. The molecular formula C₉H₉Cl₂N₃O₂ and molecular weight 262.10 g/mol confirm the presence of two chlorine atoms and three nitrogen centers.
Stereochemical Configuration Analysis
The β-carbon (position 3) exhibits a tetrahedral geometry bonded to four distinct groups: the amide carbonyl carbon, hydroxyamino (-NHOH), imino (=NH), and a hydrogen atom. This arrangement creates a potential chiral center. However, the planar nature of the imino group’s nitrogen lone pair may reduce stereochemical rigidity, permitting rapid interconversion between enantiomers under ambient conditions. No experimental data on optical activity or resolved enantiomers are reported in the literature, suggesting that stereochemical studies remain incomplete. Computational modeling could clarify the energy barriers for inversion, but such analyses are absent from current sources.
Tautomeric Equilibria & Isomeric Variations
The coexistence of imino (=NH) and hydroxyamino (-NHOH) groups at the β-carbon introduces tautomeric possibilities. Two primary equilibria are theorized:
- Imino-hydroxyamino tautomerism : The imino group (=NH) may tautomerize to an amine (-NH₂) with concurrent proton transfer to the hydroxyamino group, forming a geminal diamine structure.
- Hydroxyamino-oxime tautomerism : The hydroxyamino group (-NHOH) could isomerize to an oxime (=N-OH), shifting the hydroxyl group to the adjacent nitrogen.
These equilibria are influenced by solvent polarity and pH. In polar aprotic solvents, the imino-hydroxyamino form likely dominates, while acidic conditions may stabilize oxime-like configurations. Spectroscopic evidence for these tautomers is lacking in the provided sources, highlighting a gap in experimental validation.
X-ray Crystallography & Solid-State Conformational Studies
No X-ray crystallographic data for N-(3,4-dichlorophenyl)-3-hydroxyamino-3-iminopropionamide are available in the reviewed literature. Solid-state studies are critical for resolving ambiguities in bond lengths, dihedral angles, and hydrogen-bonding networks. Comparative analysis with simpler analogs, such as propanil (N-(3,4-dichlorophenyl)propanamide), reveals that the absence of bulky β-substituents in propanil allows for planar amide group conformations. Introducing hydroxyamino and imino groups at the β-position likely induces steric strain, favoring non-planar conformations. Powder diffraction or single-crystal studies are needed to confirm these hypotheses.
Comparative Analysis With Structural Analogs
Table 1: Structural Comparison With Analogous Compounds
The target compound’s β-substituents distinguish it from propanil, which lacks nitrogenous groups at this position. These substituents enhance hydrogen-bonding capacity, potentially increasing solubility in polar solvents compared to propanil’s hydrophobic profile. Dihydroavenanthramide D, a benzamide derivative, shares the amide linkage but incorporates a hydroxylated phenyl group, illustrating how aromatic ring modifications impact electronic properties. The dual nitrogen groups in the target compound may confer unique reactivity in nucleophilic or coordination contexts, unlike its analogs.
Hydrogen-Bonding Networks
The hydroxyamino and imino groups can act as both donors and acceptors, forming intramolecular hydrogen bonds with the amide carbonyl. This interaction may stabilize specific tautomers or conformations, as seen in related hydroxamic acids. In contrast, propanil’s simpler structure lacks such interactions, leading to weaker intermolecular forces and lower melting points.
Properties
Molecular Formula |
C9H9Cl2N3O2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(3Z)-3-amino-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) |
InChI Key |
XJCUNEBJPYZWAX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C/C(=N/O)/N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and glycine.
Formation of Intermediate: The 3,4-dichloroaniline reacts with glycine under controlled conditions to form an intermediate compound.
Hydroxyamination: The intermediate undergoes hydroxyamination, where a hydroxylamine derivative is introduced.
Imination: The final step involves the imination process, where the hydroxyamino group is converted to an imino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group back to an amino group.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Formation of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Oxopropionamide.
Reduction: Formation of N-(3,4-Dichlorophenyl)-3-Amino-3-Iminopropionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with potential applications in various fields.
Biology
Biologically, this compound has garnered attention for its potential as an enzyme inhibitor. Research indicates that it can interact with specific enzymes, making it a candidate for developing biochemical assays and studying enzyme mechanisms. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways associated with disease processes.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. It is being explored as a lead compound for drug development targeting diseases such as cancer and infectious diseases. Preliminary studies suggest that modifications of this compound exhibit significant anticancer activity against various cancer cell lines.
Industry
In industrial applications, the compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes. Additionally, it may be involved in the development of new materials and chemical processes that require specific functional groups.
Case Studies
Several studies highlight the applications of this compound:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited certain enzymes linked to cancer progression, suggesting its potential role in cancer therapy.
- Anticancer Activity : Research published in a peer-reviewed journal reported significant growth inhibition of cancer cells treated with modified versions of this compound, indicating its promise as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in ’s acrylamide enhances lipophilicity and electron-withdrawing effects, which may differ from the target compound’s hydroxyamino group .
Physicochemical Properties
The hydroxyamino and imino groups likely increase solubility in polar solvents compared to propanil or cyclopentyl-substituted analogs. However, the dichlorophenyl moiety contributes to hydrophobicity, balancing solubility. NMR data from related compounds () suggest that electron-withdrawing substituents (e.g., trifluoromethyl) cause significant deshielding (δ 7.8–8.2 ppm for aromatic protons), whereas hydroxyamino groups may result in distinct shifts due to hydrogen bonding .
Biological Activity
N-(3,4-Dichlorophenyl)-3-hydroxyamino-3-iminopropionamide (CAS 763031-30-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dichlorophenyl group and an amino functional group, which contribute to its biological interactions. The molecular formula is , indicating a complex structure that may influence its activity against various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as a multitarget compound. Below are key findings regarding its pharmacological effects:
1. Inhibition of Biogenic Amine Transporters
Research indicates that compounds related to this compound exhibit significant inhibition of biogenic amine transporters. For instance, derivatives have shown high-affinity binding and potent inhibition of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. In vivo studies demonstrated that these compounds could elevate extracellular levels of DA and 5-HT in the nucleus accumbens, suggesting potential applications in treating mood disorders and addiction .
2. Antimicrobial Properties
In vitro studies have shown that derivatives of this compound possess antimicrobial properties. A related study demonstrated that compounds with similar structures exhibited high activity against Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity . The mechanism appears to involve disruption of microbial cell wall synthesis or function.
3. Effects on Freshwater Macroinvertebrates
The compound's environmental impact was assessed through studies on freshwater organisms such as Gammarus pulex and Chironomus riparius. These studies indicated that exposure to related dichloroaniline derivatives significantly affected growth rates, highlighting the ecological implications of such compounds .
Case Study 1: Neuropharmacological Effects
A case study involving the administration of a related compound in animal models demonstrated a marked increase in neurotransmitter levels following treatment. The study found that doses as low as 0.5 mg/kg could significantly elevate DA and 5-HT levels while reducing the release triggered by methamphetamine, indicating potential for developing treatments for substance abuse disorders .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of derivatives demonstrated their ability to inhibit bacterial growth effectively. The disk diffusion method revealed that several compounds displayed high activity against specific strains, supporting their potential use in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Transporter Inhibition : By binding to biogenic amine transporters, it alters neurotransmitter levels in the brain.
- Microbial Interaction : It likely disrupts microbial cell functions through interference with cell wall synthesis or metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide, and how can process control improve yield and purity?
- Methodological Answer : Synthesis optimization requires a combination of chemical engineering design (e.g., reactor configuration, solvent selection) and process control strategies. For example, membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while real-time monitoring via spectroscopic methods (e.g., in situ FTIR) ensures reaction progression . High-purity synthesis, as seen in analogous compounds like 3-chloro-N-phenyl-phthalimide, often involves recrystallization in polar aprotic solvents (e.g., DMF) and iterative purity assessments via HPLC .
- Example Table :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent System | DMF/water gradient | |
| Reaction Monitoring | In situ FTIR for intermediate tracking | |
| Purification | Nanofiltration + recrystallization |
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use a tiered analytical approach:
- Structural Confirmation : H/C NMR for backbone verification; HRMS for molecular weight validation.
- Functional Groups : FTIR to confirm hydroxyamino and imino groups (e.g., peaks at 1650 cm for C=O stretch).
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column . Cross-reference spectral data with published analogs like hydroxamic acid derivatives for validation .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Design accelerated stability studies:
- Variables : pH (3–9), temperature (4°C to 40°C), and light exposure.
- Assessment : Monitor degradation via LC-MS every 7 days for 4 weeks. Hydroxyamino groups in similar compounds (e.g., N-(4-chlorophenyl)-N-hydroxypropanamide) show instability in acidic conditions due to hydrolysis; inert atmospheres (N) and amber vials mitigate oxidation .
Advanced Research Questions
Q. What in vitro/in vivo models are suitable for elucidating the compound’s mechanism of action, particularly in pesticidal or biochemical contexts?
- Methodological Answer :
- In Vitro : Enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity) with IC calculations. Compare to propanil (N-(3,4-dichlorophenyl)propanamide), a known herbicide, using dose-response curves .
- In Vivo : Use plant or fungal models (e.g., Phytophthora zoospores) to study cellular responses. Reference leucine’s role in zoospore regulation as a framework for experimental design .
- Theoretical Linkage : Align findings with pesticide resistance theories (e.g., target-site mutations) .
Q. How can computational modeling (e.g., molecular docking, QSAR) predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB ID: 1ACJ). Validate with propanil’s crystallographic data .
- QSAR : Build a model using descriptors like logP, molar refractivity, and H-bond donors. Train on analogs (e.g., fenoxacrim, iprodione metabolites) to predict bioactivity .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodological Answer : Apply Evidence-Based Inquiry principles:
- Replication : Repeat experiments under standardized conditions (e.g., fixed pH, controlled temperature) .
- Contextual Analysis : Compare study parameters (e.g., solvent used in bioassays, cell line variability). For example, propanil’s efficacy varies with formulation additives (e.g., surfactants) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to pesticide resistance models or hydroxyamino group reactivity theories .
- Advanced Tools : Integrate process simulation software (e.g., Aspen Plus) for scalable synthesis .
- Ethical Replication : Follow protocols from high-impact studies (e.g., leucine’s role in microbial systems) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
